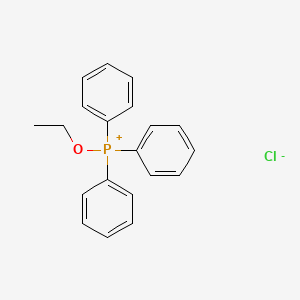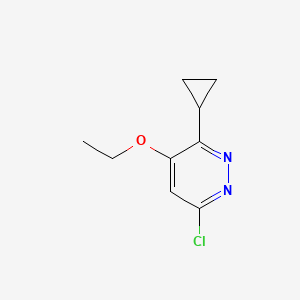
6-Chloro-3-cyclopropyl-4-ethoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-cyclopropyl-4-ethoxypyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals. The presence of a chloro group, a cyclopropyl group, and an ethoxy group in this compound makes it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyclopropyl-4-ethoxypyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclopropyl-4-ethoxypyridazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-cyclopropyl-4-ethoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-3-cyclopropyl-4-ethoxypyridazine derivatives.
Oxidation Reactions: Formation of 6-chloro-3-cyclopropyl-4-formylpyridazine or 6-chloro-3-cyclopropyl-4-carboxypyridazine.
Reduction Reactions: Formation of 6-chloro-3-cyclopropyl-4-ethoxydihydropyridazine.
Scientific Research Applications
6-Chloro-3-cyclopropyl-4-ethoxypyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agrochemicals: It serves as a precursor for the development of herbicides and pesticides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyclopropyl-4-ethoxypyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the chloro and cyclopropyl groups enhances its binding affinity and specificity towards the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-cyclopropyl-4-methoxypyridazine
- 6-Chloro-3-cyclopropyl-4-propoxypyridazine
- 6-Chloro-3-cyclopropyl-4-butoxypyridazine
Uniqueness
6-Chloro-3-cyclopropyl-4-ethoxypyridazine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its methoxy, propoxy, and butoxy analogs. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
6-chloro-3-cyclopropyl-4-ethoxypyridazine |
InChI |
InChI=1S/C9H11ClN2O/c1-2-13-7-5-8(10)11-12-9(7)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
FFEGENWXMQDEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


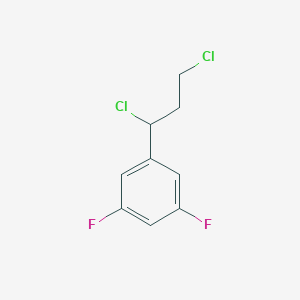
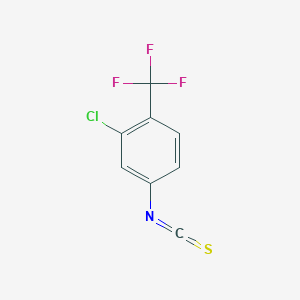
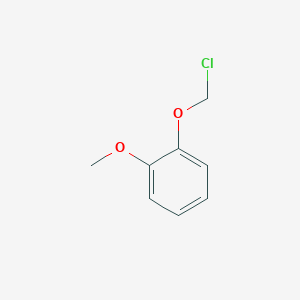
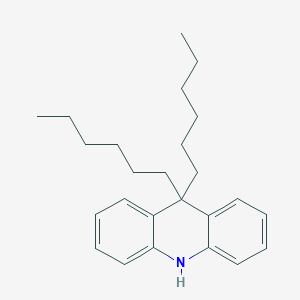
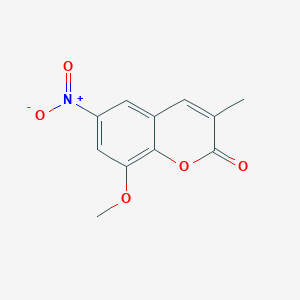
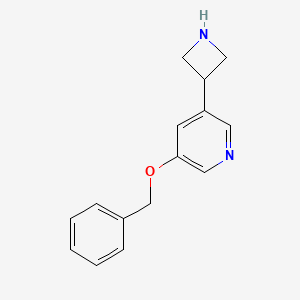
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
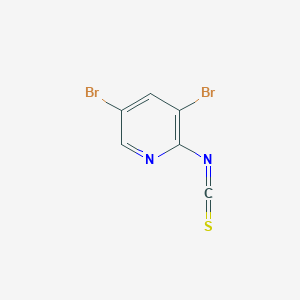
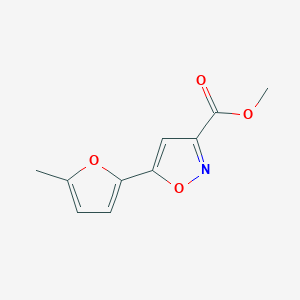
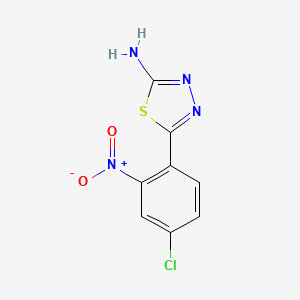
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696175.png)
